molecular formula C16H20NO6- B15136203 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester

Cat. No.: B15136203
M. Wt: 322.33 g/mol
InChI Key: LDRWTKQWSXGSTM-LBPRGKRZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C16H21NO6. It is often used in organic synthesis and research due to its unique properties and reactivity. This compound is a derivative of L-aspartic acid, which is an amino acid involved in the biosynthesis of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester typically involves the protection of the amino group of L-aspartic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amine derivatives of L-aspartic acid.

Scientific Research Applications

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester involves its ability to act as a protected form of L-aspartic acid. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl 4-(phenylmethyl) ester
  • L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-anhydride with 2-methylpropyl hydrogen carbonate, 4-(phenylmethyl) ester

Uniqueness

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is unique due to its specific protective groups and ester functionality, which provide selective reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C16H20NO6-

Molecular Weight

322.33 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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